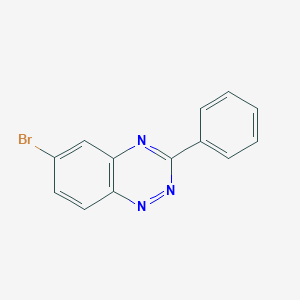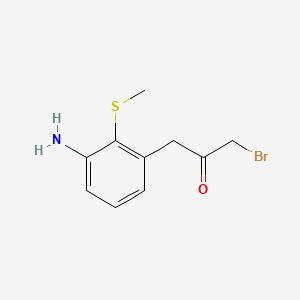![molecular formula C12H15ClS B14072794 [(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene CAS No. 101384-19-4](/img/structure/B14072794.png)
[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 2-chloro-2,3-dimethylbut-3-en-1-yl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene typically involves the reaction of 2-chloro-2,3-dimethylbut-3-en-1-ol with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-chloro-2,3-dimethylbut-3-en-1-ol+thiophenolNaOH, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro substituent, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols or hydrocarbons
Substitution: Various substituted benzene derivatives
科学研究应用
[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro substituent may also participate in electrophilic interactions, further influencing the compound’s biological effects.
相似化合物的比较
[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-Butene, 2,3-dimethyl-: Similar in structure but lacks the sulfanyl and chloro substituents.
1-Butene, 3,3-dimethyl-: Another structural isomer with different substitution patterns.
These comparisons highlight the unique features of this compound, particularly its sulfanyl and chloro groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
101384-19-4 |
|---|---|
分子式 |
C12H15ClS |
分子量 |
226.77 g/mol |
IUPAC 名称 |
(2-chloro-2,3-dimethylbut-3-enyl)sulfanylbenzene |
InChI |
InChI=1S/C12H15ClS/c1-10(2)12(3,13)9-14-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
InChI 键 |
GUIIFVVHIAIDAV-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(C)(CSC1=CC=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


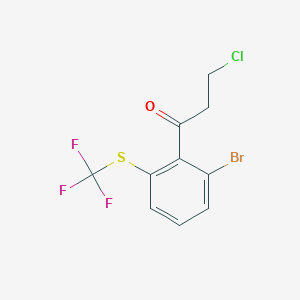
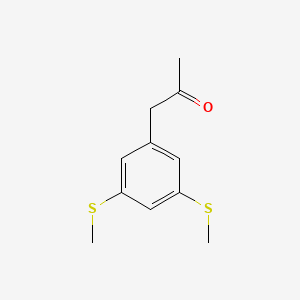


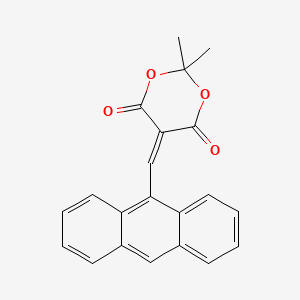
![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)
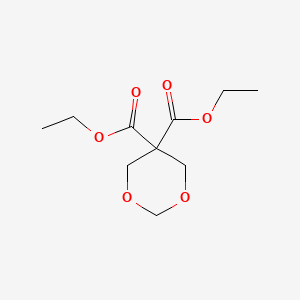
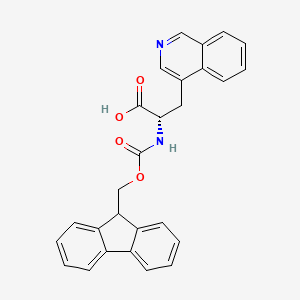
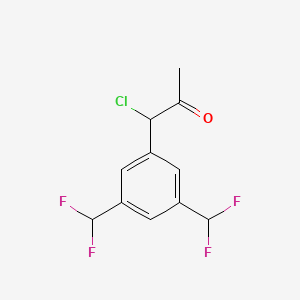
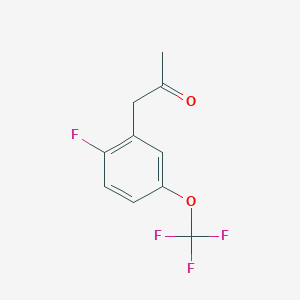
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)
